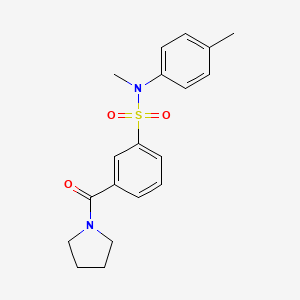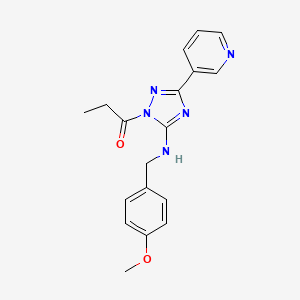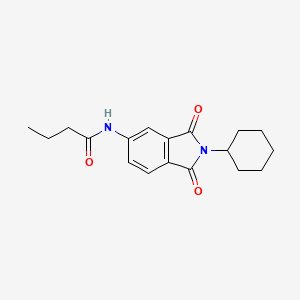
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide, also known as BPN or BPNH, is a chemical compound that has been widely used in scientific research. This compound belongs to the class of benzamides and has been studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves its ability to bind to proteins and modulate their activity. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide binds to proteins in a reversible manner and can be used to study the function of specific proteins in cells.
Biochemical and Physiological Effects:
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and modulate the expression of specific genes. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has also been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in scientific research is its specificity. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has a high affinity for certain proteins and can be used to study their function in cells. However, one of the limitations of using 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is its potential toxicity. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide. One potential area of research is the development of new derivatives of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide with improved specificity and reduced toxicity. Another area of research is the study of the potential therapeutic applications of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in the treatment of inflammatory diseases and cancer.
Conclusion:
In conclusion, 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is a chemical compound that has been widely used in scientific research for its potential applications in various fields. Its ability to bind to proteins and modulate their activity has made it a valuable tool for the study of protein-protein interactions. While there are limitations to its use, the potential applications of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in the future are promising.
Métodos De Síntesis
The synthesis of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide involves the reaction of 4-methyl-2-nitroaniline with 5-bromo-2-chlorobenzoyl chloride in the presence of a base. The resulting product is then purified by recrystallization to obtain 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide in its pure form.
Aplicaciones Científicas De Investigación
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been extensively studied for its potential applications in various areas of scientific research. One of the most significant applications of 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide is in the study of protein-protein interactions. 5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide has been used as a chemical probe to study the binding interactions between proteins and small molecules.
Propiedades
IUPAC Name |
5-bromo-2-chloro-N-(4-methyl-2-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClN2O3/c1-8-2-5-12(13(6-8)18(20)21)17-14(19)10-7-9(15)3-4-11(10)16/h2-7H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCBYHJIURSMCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6120926 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-bromo-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5202113.png)
![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5202121.png)
![N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5202131.png)
![2-[2-(4-bicyclo[2.2.1]hept-2-yl-1-piperazinyl)ethoxy]ethanol](/img/structure/B5202137.png)

![7-(2-ethylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5202142.png)
![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]dec-8-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B5202143.png)
![5-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202156.png)
![4-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B5202158.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-(1-pyrrolidinyl)pyridine](/img/structure/B5202168.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5202172.png)